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Compound of Interest

Compound Name: Ketoconazole impurity 1

Cat. No.: B12091266
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Focus: The Dehydro-Piperazine Fragment (CAS 581806-
59-9) & Structural Analogs[1]
Executive Summary & Chemical Identity

In the high-stakes environment of azole antifungal development, impurity profiling is critical not
just for compliance (ICH Q3A/B), but for patient safety due to the hepatotoxic "black box"
legacy of Ketoconazole.[1]

This guide focuses on Ketoconazole Impurity 1, chemically identified in major vendor
catalogs (e.g., TRC, Veeprho) as 1-[3,4-Dihydro-4-(4-hydroxyphenyl)-1(2H)-pyrazinyllethanone
(CAS 581806-59-9).[1]

Crucial Distinction: While Pharmacopoeias (EP/USP) list Impurities A, B, C, and D, "Impurity 1"
is a specific designation often used for the dehydrated piperazine fragment.[1] It represents a
structural alert due to the unsaturation in the piperazine ring (enamine-like character), sharing a
toxicophore with Ketoconazole Impurity A (EP) (2,3-Dehydro Ketoconazole).[1]

Chemical Structure Analysis[2][3]
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o Common Name: Ketoconazole Impurity 1 (Vendor Specific); Dehydro-N-acetyl-
hydroxyphenylpiperazine.[1]

e CAS Number: 581806-59-9[1][2][3]
e Molecular Formula: C12H14N202[1][2]

o Relationship to API: It is the "tail" fragment of Ketoconazole, lacking the dichlorophenyl-
dioxolane-imidazole "head," but possessing a double bond in the piperazine ring not present
in the parent molecule.[1]
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Figure 1: Structural relationship between Ketoconazole, Impurity 1 (the fragment), and EP
Impurity A.[1] The red node indicates the primary subject of this guide.

In Silico Toxicological Assessment (QSAR)

Before wet-lab testing, an in silico assessment is required under ICH M7 to predict mutagenic
potential.[1]

Structural Alerts (The "Dehydro" Concern)

The defining feature of Impurity 1 is the 3,4-dihydropyrazine moiety.[1] Unlike the saturated
piperazine in Ketoconazole, this ring contains a C=C double bond adjacent to a nitrogen.[1]

e Mechanism: This creates an enamine system. Enamines can be metabolically activated to
reactive electrophiles (epoxides) or iminium ions, which are potential DNA alkylating agents.

[1]

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b12091266/docs?utm_src=pdf-body#technical-guide-toxicological-profiling-of-ketoconazole-impurity-1
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://veeprho.com/impurities/581806-59-9-ketoconazole-impurity-1/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB24631817.htm
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://veeprho.com/impurities/581806-59-9-ketoconazole-impurity-1/
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://www.benchchem.com/product/b12091266/docs?utm_src=pdf-body-img#technical-guide-toxicological-profiling-of-ketoconazole-impurity-1
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://www.pharmaffiliates.com/en/254912-63-5-ketoconazole-impurity-a-pa1103010.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12091266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o DEREK/Sarah Nexus Prediction:
o Parent Ketoconazole: Non-mutagenic.[4]

o Impurity 1:Plausible Genotoxic Alert. The conjugation of the double bond with the nitrogen
and the acetyl group suggests Michael acceptor potential or reactivity toward nucleophilic
DNA bases (guanine).

Hepatotoxicity Potential (DILI)

Ketoconazole causes Drug-Induced Liver Injury (DILI) primarily via CYP3A4 inhibition and
mitochondrial dysfunction caused by the imidazole ring.[1]

e Impurity 1 Profile: Lacks the imidazole ring.

e Hypothesis: The direct CYP-mediated hepatotoxicity risk is significantly lower than the
parent.[1] However, the reactive enamine metabolite could cause idiosyncratic toxicity via
protein adduct formation (haptenization).[1]

Critical Experimental Protocols

To validate the in silico predictions, the following tiered approach is recommended. These
protocols are designed to be self-validating.

Protocol A: Bacterial Reverse Mutation Assay (Ames
Test)

Standard: OECD 471 Objective: Confirm if the "dehydro™ moiety confers mutagenicity.
e Strains:S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1]

o Why these strains? TA100 detects base-pair substitutions (relevant for epoxides); TA98
detects frameshifts (relevant for intercalating agents).[1]

o Metabolic Activation: Perform +/- S9 mix (rat liver homogenate).

o Critical Step: The enamine moiety likely requires metabolic activation (S9) to become
reactive. A negative result without S9 is insufficient.
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e Dosing: 5 concentrations (up to 5000 u g/plate or limit of solubility).
o Controls:

o Positive: 2-Aminoanthracene (requires S9).[1]

o Negative: DMSO (solvent).[5]

» Criteria: A 2-fold increase in revertant colonies over background (with dose-response)
indicates mutagenicity.

Protocol B: In Vitro Hepatotoxicity (High-Content
Screening)

Objective: Differentiate the impurity's toxicity from the parent drug's known liver toxicity.[1]
o Cell Model: Primary Human Hepatocytes (PHH) or HepaRG cells.
e Endpoints:

o ATP Content: Measure of cell viability.

o Mitochondrial Membrane Potential (MMP): Using JC-1 or TMRE dye. Ketoconazole is a
known mitochondrial toxicant.

o ROS Generation: Using H2DCFDA dye.
» Procedure:
o Seed HepaRG cells in 96-well plates (collagen-coated).
o Dose with Impurity 1 (0.1, 1, 10, 50, 100 uM) for 24h and 48h.[1]
o Include Ketoconazole (Parent) as a positive reference control.

o Data Interpretation:
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o If Impurity 1 shows IC50 >> Ketoconazole, the removal of the imidazole ring has mitigated
the toxicity.[1]

o If Impurity 1 causes rapid ROS spike without MMP loss, it suggests a reactive metabolite
mechanism (enamine oxidation) rather than the parent's mechanism.[1]

Control Strategies & Analytical Limits

Based on the toxicological profile, you must establish control limits.

ICH M7 Classification

e Scenario 1 (Ames Positive): Class 2 mutagen.
o Limit: TTC (Threshold of Toxicological Concern) = 1.5 u g/day .
e Scenario 2 (Ames Negative): Class 5 (Non-mutagenic impurity).

o Limit: Qualified level (usually 0.15% or higher depending on max daily dose).

Analytical Method (HPLC-UV)

To detect Impurity 1, standard Ketoconazole methods may need adjustment due to the polarity
shift (loss of the large lipophilic tail).[1]

e Column: C18, 3.5 um (e.g., Zorbax Eclipse Plus).[1]
» Mobile Phase:

o A: 0.1% Ammonium Acetate (pH 4.5).

o B: Acetonitrile.

o Note: Impurity 1 is more polar than Ketoconazole and will elute earlier (lower RRT, likely
~0.3-0.5).[1]

e Detection: UV at 254 nm (The acetamide-phenyl chromophore remains).[1]

Mechanism of Action Visualization
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The following diagram illustrates the divergent toxicity pathways between the Parent Drug and
Impurity 1.
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Figure 2: Divergent Adverse Outcome Pathways (AOP).[1] The parent drug drives
hepatotoxicity via the imidazole ring, while Impurity 1 presents a genotoxic risk via the reactive
piperazine double bond.[1]

Conclusion & Recommendations

Ketoconazole Impurity 1 (CAS 581806-59-9) is distinct from the parent drug. It lacks the
imidazole-driven hepatotoxicity risk but introduces a structural alert for genotoxicity due to the
3,4-dihydropyrazine unsaturation.[1]

Recommendations for Drug Developers:
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e Immediate Action: Perform an Ames test (OECD 471) specifically targeting the +/- S9
condition to rule out metabolic activation of the enamine.

o Control: If Ames positive, control to <1.5 p g/day (ICH M7 Class 2). If negative, treat as an
ordinary impurity (ICH Q3B).[1]

o Reference: Use EP Impurity A as a surrogate standard if Impurity 1 is unavailable, as it
contains the same reactive substructure.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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